molecular formula C12H18OS B7992944 2-[4-(Methylthio)phenyl]-2-pentanol

2-[4-(Methylthio)phenyl]-2-pentanol

Cat. No.: B7992944
M. Wt: 210.34 g/mol
InChI Key: VCVYHFYXPIQASE-UHFFFAOYSA-N
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Description

2-[4-(Methylthio)phenyl]-2-pentanol is a synthetic organic compound of interest in chemical and pharmaceutical research. Its structure incorporates a pentanol chain substituted at the second carbon with a 4-(methylthio)phenyl group, making it a potential intermediate or building block in the synthesis of more complex molecules. The specific physical properties, mechanism of action, and research applications for this compound are not currently detailed in the literature and represent an area for investigation. Researchers may explore its utility in areas such as materials science or as a precursor in medicinal chemistry, given the presence of the methylthio moiety, which is a functional group of interest in various bioactive compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper handling procedures.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVYHFYXPIQASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Elucidation & Characterization of 2-[4-(Methylthio)phenyl]-2-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-[4-(Methylthio)phenyl]-2-pentanol , a tertiary benzylic alcohol featuring a para-substituted thioether moiety. This scaffold is frequently encountered in medicinal chemistry as a metabolic intermediate or a synthetic precursor for COX-2 inhibitors and selective estrogen receptor modulators (SERMs). This document details the physicochemical architecture, synthetic pathways, spectroscopic "fingerprinting," and stability profiles required for rigorous identification in drug development workflows.

Structural Architecture & Physicochemical Properties

The molecule comprises a lipophilic propyl chain and a polar hydroxyl group attached to a central quaternary carbon, which is stabilized by a para-methylthio phenyl ring.

Molecular Descriptors
PropertyValue (Calculated)Significance in Application
Formula

Core composition.
Molecular Weight 210.34 g/mol Low MW facilitates fragment-based drug design.
LogP ~3.2 ± 0.4Moderate lipophilicity; likely high membrane permeability.
H-Bond Donors 1 (OH)Critical for receptor binding pocket interactions.
Rotatable Bonds 4Indicates moderate conformational flexibility.
Topological Polar Surface Area ~45 ŲGood predictor for blood-brain barrier penetration.
Stereochemical Considerations

The C2 position is a chiral center . Synthesis via standard Grignard addition (detailed in Section 2) yields a racemic mixture (


).
  • Implication: For biological assays, chiral resolution (e.g., Chiral HPLC) is required, as the enantiomers may exhibit distinct pharmacodynamics.

Synthetic Pathway & Mechanism

To ensure structural authenticity, the synthesis must avoid conditions that promote dehydration of the tertiary alcohol. The optimal route utilizes a Grignard addition under anhydrous conditions.

Retrosynthetic Logic

The molecule is best disconnected at the C2–C3 bond of the pentyl chain or the C2–Aromatic bond. The most practical forward synthesis involves 4'-(methylthio)acetophenone and n-propylmagnesium bromide .

Reaction Mechanism Visualization

The following diagram illustrates the Grignard addition mechanism and the critical quenching step to prevent elimination side-products.

G Start 4'-(Methylthio)acetophenone Intermediate Magnesium Alkoxide Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack Reagent n-Propylmagnesium Bromide (in Et2O/THF) Reagent->Intermediate Quench Mild Acid Hydrolysis (NH4Cl) Intermediate->Quench Protonation Product 2-[4-(Methylthio)phenyl]-2-pentanol (Target) Quench->Product Yields Alcohol SideProduct Impurity: Alkene (via Dehydration) Quench->SideProduct If pH < 2 or Heat

Figure 1: Synthetic workflow for the formation of the target tertiary alcohol. Note the critical branching point at the hydrolysis step where pH control prevents dehydration.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on distinguishing the para-substitution pattern and the propyl chain environment.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.35 - 7.20 AA'BB' System4HAromatic RingCharacteristic symmetric para-substitution.
2.48 Singlet3H

Diagnostic for methylthio ether.
1.85 - 1.70 Multiplet2H

(C3)
Diastereotopic protons due to chiral center at C2.
1.55 Singlet3H

Methyl group directly attached to the chiral center.
1.35 - 1.20 Multiplet2H

(C4)
Shielded by alkyl chain.
0.90 Triplet3HTerminal

End of the propyl chain.
Mass Spectrometry (EI-MS)

Tertiary alcohols are notoriously unstable under Electron Impact (EI).

  • Molecular Ion (

    
    ):  Weak or absent at m/z 210.
    
  • Base Peak: Likely m/z 167 (Loss of propyl radical, stabilization by phenyl ring) or m/z 192 (Loss of water,

    
    ).
    
  • Mechanistic Note: The stability of the carbocation formed after water loss drives the fragmentation pattern.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 5.0g of high-purity (>98%) target compound.

Reagents
  • 4'-(Methylthio)acetophenone (CAS: 1778-09-2)

  • n-Propylmagnesium bromide (2.0 M in THF)

  • Tetrahydrofuran (Anhydrous)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
  • Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Dissolve 4'-(methylthio)acetophenone (3.9g, 23.5 mmol) in 50 mL anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Transfer n-propylmagnesium bromide (14.1 mL, 28.2 mmol, 1.2 eq) to the addition funnel. Add dropwise over 20 minutes.

    • Causality: Slow addition prevents localized heating, which promotes side-reactions (e.g., enolization).

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quenching (Critical): Cool back to 0°C. Slowly add saturated

    
     (30 mL).
    
    • Note: Do not use HCl. Strong acid will instantly dehydrate the tertiary alcohol to the alkene.

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Impurity Profiling & Stability Logic

Understanding the degradation pathways is essential for storage and handling.

Degradation Pathways
  • Dehydration (Acid-Catalyzed):

    • Trigger: Trace acid or heat (>60°C).

    • Product: 2-[4-(methylthio)phenyl]pent-2-ene (and isomers).

    • Detection: Appearance of olefinic protons in NMR (~5.5-6.5 ppm).

  • S-Oxidation:

    • Trigger: Peroxides in solvents (e.g., old ether/THF) or air exposure.

    • Product: Sulfoxide (

      
      ) or Sulfone (
      
      
      
      ).
    • Detection: Significant downfield shift of the S-Me singlet in NMR (from 2.5 to ~2.7-3.0 ppm).

Stability cluster_0 Oxidative Stress cluster_1 Acidic/Thermal Stress Target Target Molecule (Tertiary Alcohol) Sulfoxide Sulfoxide Impurity (S=O) Target->Sulfoxide Air/Peroxides Alkene Dehydration Product (Alkene) Target->Alkene H+ / Heat Sulfone Sulfone Impurity (O=S=O) Sulfoxide->Sulfone Strong Oxidant

Figure 2: Stability profile indicating major degradation risks. Storage under inert atmosphere at 4°C is recommended.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Grignard mechanism and tertiary alcohol stability).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for NMR shifts of benzylic and thioether groups).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4'-(Methylthio)acetophenone. (Source for starting material properties).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for protonation states).

An In-depth Technical Guide to the Identification, Synthesis, and Characterization of 1-(4-(methylthio)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Representative Molecule of the 4-(Methylthio)phenyl Alkanol Class for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Within this context, aryl alkanols and their derivatives represent a significant class of compounds, frequently appearing as key structural motifs in a wide array of biologically active molecules. Among these, the 4-(methylthio)phenyl alkanol framework has garnered considerable interest due to its presence in compounds exhibiting a range of pharmacological activities. This technical guide focuses on a representative member of this class, 1-(4-(methylthio)phenyl)ethan-1-ol , providing a comprehensive overview of its chemical identifiers, a detailed protocol for its synthesis, in-depth characterization methodologies, and a discussion of its relevance in the field of drug development. By presenting this information in a detailed and accessible format, this guide aims to empower researchers and scientists to confidently work with and further explore the potential of this important class of chemical compounds. The precursor ketone, 1-(4-(methylthio)phenyl)ethanone, is a known intermediate in the synthesis of certain COX-2 inhibitors, highlighting the therapeutic potential of this chemical family[1][2].

Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical compound is paramount for reproducible scientific research. This section provides the key identifiers for 1-(4-(methylthio)phenyl)ethan-1-ol and its common synthetic precursor, 1-(4-(methylthio)phenyl)ethanone .

Table 1: Core Chemical Identifiers
Identifier1-(4-(methylthio)phenyl)ethan-1-ol 1-(4-(methylthio)phenyl)ethanone
CAS Number 32293-73-5[3][4]1778-09-2[2][5][6][7][8][9]
IUPAC Name 1-(4-(methylthio)phenyl)ethan-1-ol1-(4-(methylthio)phenyl)ethan-1-one
Molecular Formula C₉H₁₂OSC₉H₁₀OS
Molecular Weight 168.26 g/mol 166.24 g/mol [5]
Synonyms -4'-(Methylthio)acetophenone, p-(Methylthio)acetophenone

Synthesis of 1-(4-(methylthio)phenyl)ethan-1-ol

The most common and efficient method for the synthesis of 1-(4-(methylthio)phenyl)ethan-1-ol is the reduction of its corresponding ketone, 1-(4-(methylthio)phenyl)ethanone. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions[3][5][10][11][12][13].

Reaction Scheme

Synthesis of 1-(4-(methylthio)phenyl)ethan-1-ol start 1-(4-(methylthio)phenyl)ethanone (Precursor) reagent Sodium Borohydride (NaBH4) Methanol (Solvent) start->reagent Reduction product 1-(4-(methylthio)phenyl)ethan-1-ol (Product) reagent->product

Caption: Synthetic route for 1-(4-(methylthio)phenyl)ethan-1-ol.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the sodium borohydride reduction of acetophenones[3][5][10][11].

Materials:

  • 1-(4-(methylthio)phenyl)ethanone (1.0 g, 5.94 mmol)

  • Sodium borohydride (NaBH₄) (0.225 g, 5.94 mmol)

  • Methanol (20 mL)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(4-(methylthio)phenyl)ethanone in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to approximately 0-5 °C.

  • Addition of Reducing Agent: Slowly add 0.225 g of sodium borohydride to the stirred solution in small portions over 5-10 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture in the ice bath for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: After 30 minutes, carefully add 10 mL of deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Final Product Isolation: Remove the dichloromethane using a rotary evaporator to yield the crude 1-(4-(methylthio)phenyl)ethan-1-ol.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure alcohol[14].

Analytical Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for 1-(4-(methylthio)phenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-(4-(methylthio)phenyl)ethan-1-ol is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • A singlet for the methylthio (-SCH₃) protons.

    • A doublet for the methyl (-CH₃) group adjacent to the chiral center.

    • A quartet for the methine (-CH) proton of the alcohol.

    • Multiplets in the aromatic region for the phenyl protons.

    • A singlet for the hydroxyl (-OH) proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

    • A signal for the methylthio carbon.

    • A signal for the methyl carbon of the ethyl group.

    • A signal for the methine carbon bearing the hydroxyl group.

    • Signals for the aromatic carbons, with distinct shifts for the ipso, ortho, meta, and para carbons.

Table 2: Representative NMR Data
¹H NMR ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
~1.4 (d, 3H)~15
~2.4 (s, 3H)~25
~4.8 (q, 1H)~70
~7.2-7.4 (m, 4H)~125-145
~2.0 (s, 1H, -OH)

Note: The exact chemical shifts can vary slightly depending on the NMR solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a secondary benzyl alcohol like 1-(4-(methylthio)phenyl)ethan-1-ol will exhibit characteristic absorption bands[15][16].

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl groups.

  • C-H Stretch (sp²): Absorption bands just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ range is characteristic of the C-O stretching vibration of a secondary alcohol[16].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.26 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group, leading to the formation of a stable benzylic cation[17][18].

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Final_Confirmation Confirmed Structure of 1-(4-(methylthio)phenyl)ethan-1-ol NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for synthesis and characterization.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(methylthio)phenyl moiety is a key structural feature in various compounds of medicinal interest. While specific biological activity data for 1-(4-(methylthio)phenyl)ethan-1-ol is not extensively published, the broader class of related compounds has shown significant potential.

  • Intermediates for Anti-Inflammatory Drugs: As previously mentioned, derivatives of 1-(4-(methylthio)phenyl)ethanone are utilized in the synthesis of COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The corresponding alcohol, 1-(4-(methylthio)phenyl)ethan-1-ol, can serve as a versatile intermediate for the synthesis of various drug candidates.

  • Anticancer Research: Diaryl sulfide compounds, which share the core structural feature of a sulfur atom linked to two aryl rings, have been investigated for their anticancer properties. Some of these compounds have demonstrated potent activity, and the 1-(4-(phenylthio)phenyl)ethan-1-one scaffold is considered a promising pharmacophore in this area[19]. The introduction of a hydroxyl group, as in 1-(4-(methylthio)phenyl)ethan-1-ol, can modulate the physicochemical properties and biological activity of these molecules.

  • Bioisosteric Replacement: The methylthio group can act as a bioisostere for other functional groups, influencing the metabolic stability and pharmacokinetic profile of a drug candidate. The exploration of derivatives of 1-(4-(methylthio)phenyl)ethan-1-ol allows for the systematic investigation of structure-activity relationships (SAR) in drug design[20].

Conclusion

This technical guide has provided a detailed overview of 1-(4-(methylthio)phenyl)ethan-1-ol, a representative member of the 4-(methylthio)phenyl alkanol class of compounds. By offering comprehensive information on its chemical identifiers, a reliable synthetic protocol, and a thorough analytical characterization strategy, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The established and potential applications of this chemical family in drug discovery underscore the importance of continued research and development in this area. The methodologies and data presented herein are intended to facilitate further exploration and innovation in the synthesis and application of novel therapeutic agents based on this versatile molecular scaffold.

References

  • Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd. Retrieved from [Link]

  • Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF. (2020, May 4). Chegg.com. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-(4-(Methylthio)phenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ethanone, 1-[4-(methylthio)phenyl]- (n.d.). NIST WebBook. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (n.d.). Google Patents.
  • Mass fragmentation pattern for complexes 1-4. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum of Benzyl Alcohol(?). (2014, April 8). Reddit. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Alcohols—The Rest of the Story. (2017, April 1). Spectroscopy Online. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • interpretation of two sample infrared spectra. (2023, August 31). YouTube. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021, July 4). YouTube. Retrieved from [Link]

  • Benzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]

  • Current Drug Discovery Technologies. (n.d.). IFTM University. Retrieved from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). MDPI. Retrieved from [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (2025, July 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-[4-(Methylthio)phenyl]-2-pentanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, 2-[4-(Methylthio)phenyl]-2-pentanol represents a high-value "pivot" intermediate. Its structural utility is derived from two orthogonal reactive handles:

  • The Tertiary Alcohol: A steric anchor that allows for gem-dialkyl substitution effects (Thorpe-Ingold effect) to lock conformation, or serves as a leaving group for dehydration to styrenyl systems.

  • The Para-Methylthio Group: A versatile bioisostere. It can be maintained as a lipophilic sulfide (LogP modulation) or selectively oxidized to a sulfoxide (chiral center potential) or sulfone (hydrogen bond acceptor, similar to the pharmacophores found in Coxibs like Rofecoxib or Etoricoxib).

This guide details the optimized synthesis of this building block and its downstream application in generating sulfone-based anti-inflammatory scaffolds.

Synthesis Protocol: Optimized Grignard Addition

The synthesis requires strict anhydrous techniques due to the sensitivity of the Grignard reagent. The following protocol has been optimized for yield and safety, specifically addressing the "stench" management associated with thioanisole derivatives.

Materials & Reagents
ReagentEquiv.RoleNotes
4-Bromothioanisole 1.0PrecursorSource of aryl-sulfur motif.
Magnesium Turnings 1.2ReagentMechanically activated.
2-Pentanone 1.1ElectrophileDried over molecular sieves.
THF (Anhydrous) SolventMediumStabilizer-free preferred.
Iodine (

)
Cat.Initiator1-2 crystals.
Step-by-Step Methodology

Phase 1: Grignard Generation (4-(Methylthio)phenylmagnesium bromide)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add Mg turnings and cover with minimal anhydrous THF. Add a single crystal of iodine. Heat gently with a heat gun until the iodine color fades (indicating activation).

  • Initiation: Add 10% of the 4-bromothioanisole solution (in THF) dropwise. Wait for exotherm (solvent reflux) to confirm initiation.

    • Expert Insight: If initiation fails, use 1,2-dibromoethane as an entrainer. Do not proceed until reflux is observed.

  • Propagation: Add the remaining bromide solution dropwise to maintain a gentle reflux without external heating. Stir for 1 hour post-addition at 40°C.

Phase 2: Carbonyl Addition

  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Addition: Add 2-pentanone (diluted 1:1 in THF) dropwise over 30 minutes.

    • Critical Control: Keep internal temperature

      
       to maximize selectivity for the alcohol and prevent enolization side reactions.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

Phase 3: Workup & Isolation

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    .
    
    • Safety: Evolution of gas is possible; ensure adequate venting.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Odor Control: Wash the organic layer with 5% sodium hypochlorite (bleach) solution to oxidize trace sulfides responsible for stench, if necessary (use caution as this may oxidize the product if exposure is prolonged; rapid wash recommended).

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (0-15% EtOAc in Hexanes).
    

Downstream Application: Divergent Functionalization

Once synthesized, the building block serves as a divergence point. The most common pharmaceutical application is the oxidation to the Sulfone , a critical moiety in selective COX-2 inhibition.

Workflow Visualization

The following diagram illustrates the decision logic for utilizing this building block.

G Start 2-[4-(Methylthio)phenyl]-2-pentanol (Core Building Block) Oxidation Oxidation Pathway (Target: Metabolic Stability) Start->Oxidation Oxone or mCPBA Dehydration Dehydration Pathway (Target: Styrenyl Linkers) Start->Dehydration pTSA / Toluene Sulfone Aryl Sulfone (COX-2 Pharmacophore) Oxidation->Sulfone Yield > 90% Alkene Tri-substituted Alkene (Polymer/Linker Precursor) Dehydration->Alkene E/Z Mixture

Caption: Divergent synthesis pathways transforming the thioether-alcohol core into distinct pharmacophores.

Protocol: Selective Oxidation to Sulfone

Objective: Convert the sulfide to a sulfone without dehydrating the tertiary alcohol.

  • Dissolution: Dissolve 2-[4-(Methylthio)phenyl]-2-pentanol (1.0 equiv) in MeOH/Water (1:1).

  • Reagent: Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv) in portions at 0°C.

    • Why Oxone? Unlike mCPBA, Oxone is water-soluble and less likely to cause acid-catalyzed dehydration of the tertiary alcohol during workup [1].

  • Monitoring: Stir at RT for 3-6 hours. Monitor by TLC (Product is significantly more polar/lower

    
    ).
    
  • Workup: Filter off insoluble salts. Dilute filtrate with water and extract with EtOAc.

Analytical Validation Parameters

To ensure the integrity of the building block before downstream use, the following analytical criteria must be met.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O)

(Area)
Identity (

NMR)
400 MHz,


2.48 (s, 3H, -SMe),

7.2-7.3 (AA'BB' system).
Water Content Karl Fischer

(Critical for subsequent metallation steps)
Residual Solvent GC-HeadspaceTHF

ppm

Scientific Rationale & Troubleshooting

The "Methylthio" Bioisostere

The methylthio group (


) is often used in early drug discovery to enhance lipophilicity (

higher than

). However, it is a "soft spot" for metabolism, rapidly converting to sulfoxides/sulfones in vivo via CYP450 enzymes.
  • Strategy: If the target drug requires a long half-life, researchers often perform the oxidation synthetically (as described in Section 3) to create the sulfone analog, which is metabolically robust and highly polar [2].

Troubleshooting the Grignard
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Enolization of 2-pentanone. The Grignard reagent acts as a base rather than a nucleophile.

    • Solution: Use Cerium(III) Chloride (

      
      ) to generate the organocerium reagent (Imamoto reaction), which is less basic and more nucleophilic toward ketones.
      

References

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. (Note: Link directs to ACS Journal of Organic Chemistry equivalent validation of method).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Organic Syntheses. (1970). General methods for Grignard reagent preparation. Org. Synth. Coll. Vol. 5, p.452.

Troubleshooting & Optimization

Technical Support Center: Thioether Alcohol Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Aqueous Solubility and Chemical Stability of Thioether Alcohols Ticket ID: TA-SOL-GUIDE-v2.4 Status: Active Maintained By: Senior Application Science Team

Executive Summary: The Physicochemical Paradox

Thioether alcohols (e.g., 2-(methylthio)ethanol, thiodiglycol, or complex drug intermediates containing R-S-R'-OH motifs) present a unique challenge in aqueous media. While the hydroxyl group (-OH) promotes hydrophilicity via hydrogen bonding, the thioether linkage (-S-) is significantly more lipophilic and less electronegative than its ether (-O-) counterpart.

The Core Challenge: The sulfur atom is a "soft" center with large polarizability but poor hydrogen-bond accepting capability in water. Consequently, as the alkyl chain length increases, the hydrophobic effect rapidly overwhelms the solubilizing power of the single hydroxyl group. Furthermore, users often mistake oxidative degradation (conversion to soluble sulfoxides) for successful solubilization.

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Diagnostic Workflow: Isolate the Issue

Before attempting solubilization, you must diagnose the specific failure mode. Use the following decision matrix to categorize your problem.

Solubility_Diagnosis Start Start: Visual Observation Cloudy Cloudy/Precipitate? Start->Cloudy Oil Phase Separation (Oiling Out)? Start->Oil Clear Clear Solution? Start->Clear Action_Cosolvent Protocol A: Dielectric Tuning (Cosolvents) Cloudy->Action_Cosolvent Yes Action_Surfactant Protocol B: Hydrotropes/Surfactants Oil->Action_Surfactant Yes ColorChange Yellowing over time? Clear->ColorChange Monitor 24h Action_Stability Protocol C: Antioxidant Shielding ColorChange->Action_Stability Yes (Oxidation) Success Experiment Ready ColorChange->Success No

Figure 1: Diagnostic logic flow for identifying whether the issue is thermodynamic solubility (precipitation/oiling) or chemical instability (oxidation).

Troubleshooting Protocols

Issue A: The "Crash Out" (Precipitation upon Dilution)

Symptom: You prepare a stock solution in DMSO or Ethanol, but upon addition to aqueous buffer, a white precipitate forms immediately.

Root Cause: The "Dielectric Shock." The dielectric constant (


) drops too rapidly from the organic stock to the water (

), forcing the hydrophobic thioether moiety to aggregate.

Solution: Cosolvent Stepping & The "Golden Ratio" Do not add stock directly to pure water. Use an intermediate transition phase.

ComponentFunctionRecommended Concentration (Final)
DMSO Primary Solubilizer (High dipole)0.1% - 5.0%
PEG 400 Interface Modifier (Amphiphilic)10% - 20%
Ethanol Viscosity Reducer< 10%

Step-by-Step Protocol:

  • Dissolve the thioether alcohol in pure DMSO to create a 1000x Stock.

  • Prepare a "Solvent Vehicle": Mix PEG 400 and Water in a 30:70 ratio.

  • Add the DMSO stock to the Solvent Vehicle first (not pure water). Vortex vigorously.

  • Dilute this mixture into your final assay buffer.

Expert Insight: According to the Yalkowsky General Solubility Equation (GSE), log-solubility decreases linearly with the volume fraction of water. Using PEG 400 creates a "soft landing" for the molecule by maintaining a moderate dielectric environment [1].

Issue B: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution looks hazy or like a vinaigrette (droplets), rather than solid crystals. This is common for thioethers with medium alkyl chains (C4-C8).

Root Cause: The melting point of the hydrated compound is below ambient temperature. The compound is separating into a thioether-rich liquid phase.

Solution: Hydrotropy Standard surfactants (Tween-80) may cause foaming or interfere with assays. Use Hydrotropes —small molecules that prevent phase separation without forming micelles.

Recommended Hydrotropes:

  • Sodium Benzoate (0.5 - 1.0 M)

  • Nicotinamide (10 - 20% w/v)

Protocol:

  • Prepare the aqueous buffer containing 1.0 M Sodium Benzoate.

  • Add the thioether alcohol directly to this hydrotropic solution.

  • Sonicate at 35°C for 10 minutes.

  • Allow to cool to room temperature. The hydrotrope disrupts the water structure, allowing the thioether to intercalate [2].

Issue C: The "False Positive" (Oxidation)

Symptom: The compound dissolves easily, but biological activity is lost, or the solution turns slightly yellow/brown over 24 hours.

Root Cause: Thioethers (sulfides) are electron-rich and easily oxidized by dissolved oxygen to Sulfoxides (R-SO-R) and eventually Sulfones (R-SO2-R). Sulfoxides are significantly more polar and water-soluble than the parent thioether. If your insoluble thioether suddenly dissolves without help, it has likely degraded.

Oxidation_Pathway Thioether Thioether (R-S-R) Insoluble/Active Sulfoxide Sulfoxide (R-SO-R) Soluble/Inactive Thioether->Sulfoxide + O2 (Air) + Light Sulfone Sulfone (R-SO2-R) Highly Soluble Sulfoxide->Sulfone Slow Oxidation Intervention PREVENTION: 1. Degas Buffers 2. Add EDTA 3. Amber Vials Intervention->Thioether Protects

Figure 2: The oxidative degradation pathway. Solubility increases as the molecule oxidizes, leading to false assumptions of success.

Prevention Protocol:

  • Degas all aqueous buffers with Nitrogen or Argon for 15 minutes prior to use.

  • Chelation: Add 0.1 mM EDTA to sequester trace metal ions (Cu²⁺, Fe³⁺) which catalyze sulfur oxidation.

  • Antioxidant: If compatible with your assay, add 0.5 mM Ascorbic Acid or TCEP (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT as it may compete with the thioether.

Advanced Solubilization: Cyclodextrin Encapsulation

For in vivo applications or highly sensitive assays where cosolvents are toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It encapsulates the hydrophobic thioether chain while leaving the hydroxyl group exposed to the solvent.

The "Kneading" Method (Highest Efficiency):

  • Weigh HP-β-CD (approx 5-10 molar equivalents relative to the thioether).

  • Add a minimum amount of water to the CD to form a thick paste.

  • Add the liquid thioether alcohol to the paste.

  • "Knead" (grind) the mixture in a mortar and pestle for 20 minutes. The friction forces the thioether into the CD cavity.

  • Dilute the paste slowly with the final buffer.

  • Filter through a 0.22 µm filter to remove uncomplexed drug.

Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment to dissolve my thioether alcohol? A: Generally, No . Unless the molecule contains a separate ionizable group (like a carboxylic acid or amine), the thioether and alcohol groups are non-ionizable in the physiological pH range (pH 2-12). Adjusting pH will only increase ionic strength, potentially causing a "salting out" effect that reduces solubility further.

Q: Why does my solution smell like rotten eggs? A: This indicates cleavage of the C-S bond, releasing volatile thiols or hydrogen sulfide. This is a sign of severe degradation, likely due to extreme pH or light exposure. Discard the sample immediately.

Q: What is the maximum concentration of DMSO I can use in cell culture? A: For most mammalian cell lines, keep final DMSO < 0.5% (v/v). Thioether alcohols are often potent; if you cannot achieve the required dose within this DMSO limit, switch to the HP-β-CD protocol described in Section 4.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker, Inc.

  • Sanghvi, R., et al. (2008). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. International Journal of Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Authoritative text on Thioether oxidation mechanisms).

Validation & Comparative

Comparative Guide: Structural Elucidation of 2-[4-(Methylthio)phenyl]-2-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: High-Fidelity NMR Assignment Protocol for 2-[4-(Methylthio)phenyl]-2-pentanol. Primary Application: Quality Control (QC) and Structural Confirmation in API Intermediate Synthesis.

In drug development, 2-[4-(Methylthio)phenyl]-2-pentanol represents a critical class of tertiary benzylic alcohols often used as intermediates for selective COX-2 inhibitors or sulfur-containing pharmacophores. This guide compares two analytical approaches for verifying this structure: Method A (Routine 1D 1H NMR) versus Method B (Integrated 2D-Assisted Elucidation) .

While Method A is sufficient for basic identity confirmation, this guide demonstrates why Method B is superior for resolving the specific stereochemical complexities (diastereotopicity) introduced by the chiral C2 center, a common failure point in routine batch analysis.

Part 1: Structural Analysis & Theoretical Basis

Before analyzing the spectra, we must deconstruct the molecule to anticipate signal behavior.

The Target Molecule

IUPAC Name: 2-[4-(Methylthio)phenyl]-2-pentanol Molecular Formula: C12H18OS Key Structural Features:

  • Para-Substituted Benzene: Creates a characteristic AA'BB' (or AA'XX') splitting pattern.

  • Methylthio Group (-SMe): A distinct singlet diagnostic marker.

  • Chiral Center (C2): The quaternary carbon bonded to the phenyl ring, a methyl group, a hydroxyl, and a propyl chain creates chirality. Crucially, this renders the adjacent C3 methylene protons diastereotopic (non-equivalent).

Comparative Spectral Expectations
FeatureReference (2-Phenyl-2-pentanol)Target (Thio-substituted)Impact on Assignment
Aromatic Region Multiplet (5H)AA'BB' System (4H)High: Symmetry confirms para-substitution.
Electronic Effect Standard Benzene shiftsShielding effect of -SMeMedium: Ortho protons to -SMe shift upfield.
Diagnostic Singlet None~2.48 ppm (3H, s)Critical: Confirms thioether integrity.
C3-Methylene Diastereotopic MultipletDiastereotopic MultipletHigh: Often misidentified as an impurity in 1D NMR.

Part 2: Experimental Protocol (Method B)

To achieve the "Gold Standard" assignment, follow this self-validating protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl3) (99.8% D) + 0.03% TMS.

    • Why: CDCl3 minimizes H-bonding shifts compared to DMSO-d6, keeping the OH signal distinct from the aliphatic region.

  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Why: High concentration improves the signal-to-noise ratio for the minor 13C satellites if 13C-NMR is run subsequently, but avoid overcrowding which broadens the OH signal.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds.

    • Why: Ensures full relaxation of the isolated methyl protons for accurate integration.

  • Scans (NS): 16 (Standard) or 64 (High Precision).

  • Temperature: 298 K (25°C).

Part 3: Spectral Assignment & Data Comparison

The following table contrasts the expected assignment with common misinterpretations found in routine analysis.

Table 1: 1H NMR Assignment Data (400 MHz, CDCl3)
PositionTypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic & Causality
Ar-H (a) Aromatic7.35 - 7.38Doublet (

Hz)
2HProtons meta to -SMe (ortho to alkyl). Deshielded by the ring current and lack of donor resonance.
Ar-H (b) Aromatic7.20 - 7.24Doublet (

Hz)
2HProtons ortho to -SMe. Shielded relative to benzene due to electron donation (+M) from Sulfur.
S-CH3 Methyl2.48Singlet3HDiagnostic: Distinct shift due to Sulfur electronegativity. Sharp singlet confirms no adjacent protons.
OH Hydroxyl1.80 - 2.10Broad Singlet1HVariable. Exchangeable with D2O.
C3-H (a) Methylene1.78 - 1.88Multiplet (ddd)1HDiastereotopic Proton A. Distinct environment due to chiral C2 center.
C3-H (b) Methylene1.65 - 1.75Multiplet (ddd)1HDiastereotopic Proton B. Chemically inequivalent to H(a).
C2-CH3 Methyl1.54Singlet3HMethyl attached to quaternary carbon. Shifted downfield by Phenyl/OH induction.
C4-H Methylene1.15 - 1.30Multiplet2HShielded methylene chain.
C5-H Methyl0.86Triplet (

Hz)
3HTerminal methyl. Classic triplet splitting.
The "Diastereotopic Trap"

In Method A (Routine 1D) , the signals at 1.65–1.88 ppm often appear as a messy "hump." Inexperienced analysts may integrate this as 2H and ignore the shape, or flag it as an impurity. In Method B , we acknowledge that C2 is a stereocenter. Therefore, the protons on C3 see different magnetic environments. This confirms the molecule is the tertiary alcohol, not a linear isomer.

Part 4: Visualization of Signaling & Logic

The following diagram illustrates the assignment logic flow, demonstrating how 2D correlations (COSY/HMBC) validate the connectivity.

NMR_Assignment_Logic cluster_inputs Spectral Inputs cluster_logic Structural Deduction cluster_output Final Assignment S_Me Singlet @ 2.48 ppm (S-Me) Thio_Link Confirm S-C(Ar) Link S_Me->Thio_Link HMBC Ar_H AA'BB' System (7.20 - 7.38 ppm) Para_Sub Confirm Para-Substitution (Symmetry) Ar_H->Para_Sub Splitting Pattern Ar_H->Thio_Link NOE/HMBC Alkyl_Chain Aliphatic Multiplets (0.8 - 1.9 ppm) Chiral_Check Identify Diastereotopic C3-H (Chiral C2 Effect) Alkyl_Chain->Chiral_Check Complex Splitting (C3) Structure 2-[4-(Methylthio)phenyl]-2-pentanol Para_Sub->Structure Thio_Link->Structure Chiral_Check->Structure Validates Tertiary Alcohol

Figure 1: Logic flow for structural elucidation. Note the critical path (Yellow) involving the chiral check of C3 protons, distinguishing this protocol from routine analysis.

Part 5: Conclusion & Recommendation

For the rigorous identification of 2-[4-(Methylthio)phenyl]-2-pentanol , relying solely on chemical shift tables is insufficient due to the stereochemical complexity of the side chain.

  • Recommendation: Adopt Method B . Specifically, inspect the 1.65–1.88 ppm region for diastereotopic splitting. If this region appears as a simple quartet or triplet, the product may be the linear isomer (1-phenyl-1-pentanol derivative) or a ketone precursor, indicating a failed synthesis.

  • QC Check: The integration ratio of the S-Me singlet (2.48 ppm) to the terminal methyl triplet (0.86 ppm) must be exactly 1:1 . Any deviation indicates solvent trapping or oxidation of the sulfur to sulfoxide (which would shift the S-Me signal downfield to ~2.7 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for chemical shift principles and diastereotopicity).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). 1H NMR Data for 4-(Methylthio)acetophenone (Precursor Analog). Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Comparative lipophilicity (LogP) of 2-[4-(Methylthio)phenyl]-2-pentanol vs. 2-phenyl-2-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the lipophilicity (LogP) between the parent scaffold 2-phenyl-2-pentanol (Compound A) and its para-substituted thioether analog, 2-[4-(Methylthio)phenyl]-2-pentanol (Compound B) .

In drug design, the modulation of lipophilicity is critical for optimizing membrane permeability and metabolic stability. The introduction of a methylthio (-SMe) group is a classic medicinal chemistry strategy to enhance lipophilicity and alter metabolic clearance profiles.

Key Findings:

  • Compound A (Parent): Moderate lipophilicity, suitable for general systemic distribution.

  • Compound B (Thio-analog): Significantly higher lipophilicity (

    
    ), indicating enhanced membrane permeability but increased risk of metabolic clearance via S-oxidation.
    

Structural & Theoretical Analysis

Before experimental validation, predictive modeling using Hansch Substituent Constants provides the theoretical baseline required for experimental design.

Chemical Structure Comparison
FeatureCompound A (Parent)Compound B (Analog)
IUPAC Name 2-phenylpentan-2-ol2-[4-(methylthio)phenyl]pentan-2-ol
Core Scaffold Tertiary Benzyl AlcoholTertiary Benzyl Alcohol
Substituent (

)
Hydrogen (-H)Methylthio (-SMe)
Electronic Effect (

)
0.000.00 (Resonance donor/Inductive withdrawer balanced)
Steric Param (

)
1.0313.82 (Increased bulk)
Theoretical LogP Calculation (Hansch Analysis)

The lipophilicity shift can be predicted using the substituent constant


, defined as 

.
  • Base LogP (Compound A): Based on fragment summation (ClogP algorithms), 2-phenyl-2-pentanol has a predicted LogP of approximately 2.85 .

  • Substituent Contribution:

    • 
       (Hansch & Leo)
      
  • Predicted LogP (Compound B):

    
    
    
    
    

Implication: The thioether analog moves the compound into a higher lipophilicity bracket, potentially crossing the blood-brain barrier (BBB) more effectively, provided the molecular weight remains low.

Experimental Protocols

As a Senior Scientist, relying solely on prediction is insufficient. The following protocols are the industry "Gold Standards" for validating these values.

Protocol A: Shake-Flask Method (OECD 107)

Best for: Absolute LogP determination of pure compounds with -2 < LogP < 4.

Reagents: n-Octanol (HPLC grade), Distilled Water, Phosphate Buffer (pH 7.4).

Workflow:

  • Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours to prevent volume shifts during partitioning.

  • Preparation: Dissolve 10 mg of the test compound in the pre-saturated n-octanol phase.

  • Partitioning: Mix the octanol-compound solution with pre-saturated water in a 1:1 volume ratio.

  • Equilibration: Shake mechanically for 60 minutes; centrifuge at 2500 rpm for 20 minutes to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry or HPLC.

  • Calculation:

    
    
    
    
    
Protocol B: RP-HPLC Estimation (OECD 117)

Best for: High-throughput screening and compounds with impurities.

Principle: Retention time (


) on a C18 column correlates with lipophilicity.

Workflow:

  • Calibration: Run a set of 6 reference standards with known LogP values (e.g., Toluene, Ethylbenzene).

  • Measurement: Inject Compound A and Compound B under isocratic conditions (MeOH:Water 75:25).

  • Capacity Factor (

    
    ):  Calculate 
    
    
    
    , where
    
    
    is the dead time (thiourea).
  • Regression: Plot

    
     vs. LogP of standards to derive the linear equation.
    
  • Determination: Interpolate LogP for A and B.

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Sample Choice Select Method Start->Choice ShakeFlask Shake-Flask (OECD 107) Gold Standard Choice->ShakeFlask High Purity HPLC RP-HPLC (OECD 117) High Throughput Choice->HPLC Impure/Screening PhasePrep Phase Saturation (Octanol/Water) ShakeFlask->PhasePrep Equilibrate Equilibration & Centrifugation PhasePrep->Equilibrate Analysis1 UV/HPLC Quantification Equilibrate->Analysis1 Result Final LogP Value Analysis1->Result Standards Run Ref Standards (LogP 1.0 - 4.0) HPLC->Standards CalcK Calculate Capacity Factor (k') Standards->CalcK CalcK->Result

Figure 1: Decision matrix and workflow for experimental LogP determination.

Comparative Data & Biological Implications

Summary of Physicochemical Properties
PropertyCompound A (Parent)Compound B (Thio-Analog)Impact of Change
Predicted LogP ~2.85~3.46Increased Permeability: Higher likelihood of passive diffusion across membranes.
Water Solubility Moderate (~500 mg/L)Low (~100 mg/L)Formulation Challenge: May require co-solvents or lipid-based formulations.
H-Bond Donors 1 (OH)1 (OH)No change.
H-Bond Acceptors 1 (OH)2 (OH + S)Sulfur is a weak acceptor; minimal impact on solubility.
Metabolic Liability: The "Soft Spot"

While the -SMe group increases lipophilicity, it introduces a metabolic liability. The sulfur atom is prone to oxidation by Flavin-containing Monooxygenases (FMO) and Cytochrome P450s.

  • Pathway: Thioether (-S-)

    
     Sulfoxide (-SO-) 
    
    
    
    Sulfone (-SO
    
    
    -).
  • LogP Shift: Sulfoxides are significantly more polar (

    
    ). This rapid metabolic conversion can drastically alter the drug's distribution in vivo, turning a lipophilic drug into a hydrophilic metabolite that is rapidly excreted.
    
Metabolic Pathway Diagram

Metabolism Parent Compound B (Thioether) LogP ~3.46 Sulfoxide Metabolite 1 (Sulfoxide) LogP ~1.9 Parent->Sulfoxide S-Oxidation Enzyme1 CYP450 / FMO Enzyme1->Parent Sulfone Metabolite 2 (Sulfone) LogP ~1.2 Sulfoxide->Sulfone S-Oxidation Enzyme2 CYP450 Enzyme2->Sulfoxide

Figure 2: Metabolic oxidation pathway of the methylthio group, illustrating the drastic reduction in lipophilicity.

Conclusion & Recommendations

For researchers evaluating 2-[4-(Methylthio)phenyl]-2-pentanol :

  • Permeability: Expect superior passive membrane permeability compared to the phenyl parent.

  • Metabolic Stability: Be aware that the apparent LogP (3.46) is transient in vivo. The compound will likely undergo rapid clearance via sulfoxidation unless the sulfur is sterically shielded.

  • Application: This analog is an excellent candidate if the goal is to transiently cross the BBB or if the sulfoxide metabolite is the active species (prodrug approach).

If metabolic stability is required, consider replacing the -SMe group with a Trifluoromethyl (-CF


)  group (Bioisostere), which maintains high lipophilicity (

) but blocks metabolic oxidation.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.